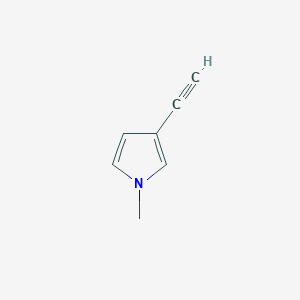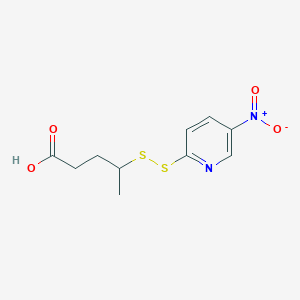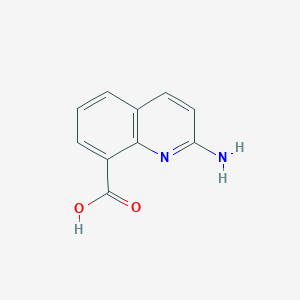
1H-Pyrrole, 3-ethynyl-1-methyl-
Übersicht
Beschreibung
1H-Pyrrole, 3-ethynyl-1-methyl- is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyrrole ring and an ethynyl group, making it a versatile molecule for various research purposes.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 3-ethynyl-1-methyl- has potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of conjugated polymers and other organic electronic materials. In organic synthesis, it has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 3-ethynyl-1-methyl- is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with DNA replication and cell division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1H-Pyrrole, 3-ethynyl-1-methyl- has been shown to have low toxicity in vitro and in vivo studies. It has been found to be metabolized by the liver and excreted in the urine. In animal studies, it has been shown to have antitumor activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Pyrrole, 3-ethynyl-1-methyl- in lab experiments include its versatility as a building block for the synthesis of various heterocyclic compounds, its potential applications in medicinal chemistry and materials science, and its low toxicity. The limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability of the compound.
Zukünftige Richtungen
For research on 1H-Pyrrole, 3-ethynyl-1-methyl- include further studies on its mechanism of action and potential applications in medicinal chemistry and materials science. It may also be studied as a potential building block for the synthesis of new organic electronic materials and as a potential scaffold for the development of new drugs. Additionally, further studies on the toxicity and pharmacokinetics of the compound may be warranted.
Eigenschaften
IUPAC Name |
3-ethynyl-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-3-7-4-5-8(2)6-7/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQLGAMKNQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)









![[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3277727.png)


